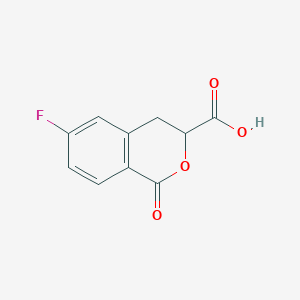

6-Fluoro-1-oxoisochroman-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGXENVTSRRYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312135-86-6 | |

| Record name | 6-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 1 Oxoisochroman 3 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors for the 6-Fluoro-1-oxoisochroman-3-carboxylic Acid Core

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to key precursors. The first disconnection is at the ester linkage within the lactone ring, and the second involves the carbon-carbon bond formation that constitutes the heterocyclic ring. This analysis points to two main classes of precursors: substituted homophthalic acids and 2-carboxybenzaldehyde (B143210) derivatives.

Disconnection Approach:

Route A: Based on Homophthalic Acid Derivatives: Disconnecting the C1-O2 bond of the lactone and the C3-C4 bond suggests a precursor like a 4-fluorohomophthalic acid derivative. This dicarboxylic acid can then be cyclized with a one-carbon (C1) synthon to form the desired 1-oxoisochroman-3-carboxylic acid ring system.

Route B: Based on 2-Carboxybenzaldehyde Derivatives: Alternatively, disconnecting the O2-C1 and C4-C4a bonds points towards a 5-fluoro-2-carboxybenzaldehyde precursor. This precursor can undergo condensation with a two-carbon (C3-C4) synthon to construct the heterocyclic ring.

Homophthalic acids and their anhydrides are valuable starting materials for constructing isocoumarins and related heterocyclic systems. wikipedia.org Various methods exist for the synthesis of homophthalic acid derivatives, often involving the oxidation of corresponding indanones or other appropriately substituted aromatic compounds. masterorganicchemistry.com Similarly, 2-carboxybenzaldehyde and its derivatives are versatile precursors, with established synthetic routes often starting from phthalide (B148349) or through the oxidation of o-xylene (B151617) derivatives. libretexts.orgnih.gov

Classical Synthetic Routes to Oxoisochroman-3-carboxylic Acid Derivatives

The construction of the 1-oxoisochroman-3-carboxylic acid core is a critical step in the synthesis of the target molecule. Classical methodologies generally involve multistep reaction sequences to form the heterocyclic ring, followed by the introduction of the carboxylic acid moiety at the 3-position.

Multistep Reaction Sequences for Oxoisochroman Ring Formation

The formation of the oxoisochroman ring can be achieved through several established synthetic strategies, primarily involving intramolecular cyclization reactions.

One common approach involves the use of homophthalic anhydride . This precursor can react with a suitable C1 electrophile, followed by cyclization to yield the 1-oxoisochroman ring. For instance, reaction with formaldehyde (B43269) or its equivalents in the presence of a base can lead to the formation of the lactone ring.

Another versatile method starts with 2-carboxybenzaldehyde . This compound can undergo a condensation reaction with a malonic acid derivative or a similar two-carbon nucleophile. The resulting intermediate can then be cyclized under acidic or basic conditions to form the 1-oxoisochroman ring system.

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position can be introduced either during the ring formation or by modification of a pre-existing functional group on the isochroman (B46142) core.

From Malonic Esters: A common strategy involves the use of diethyl malonate or a similar reagent in a condensation reaction with a 2-formylbenzoic acid derivative. The resulting adduct can be cyclized, and subsequent hydrolysis and decarboxylation of the malonic ester moiety can afford the desired 3-carboxylic acid.

Oxidation of a 3-Substituted Precursor: If the isochroman ring is formed with a suitable precursor group at the 3-position, such as a hydroxymethyl or an acetyl group, this group can be subsequently oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4).

Strategies for Selective Fluorination at the 6-Position

The introduction of a fluorine atom at the 6-position of the 1-oxoisochroman-3-carboxylic acid core requires careful consideration of the directing effects of the existing substituents on the aromatic ring and the choice of the fluorinating agent. Both electrophilic and nucleophilic fluorination strategies can be envisioned.

Electrophilic Fluorination Approaches

In an electrophilic aromatic substitution (SEAr) reaction, the existing oxygen-containing substituents on the benzene (B151609) ring of the isochromanone core are ortho, para-directing. Therefore, direct fluorination of the 1-oxoisochroman-3-carboxylic acid would likely lead to a mixture of products, with substitution occurring at positions 5 and 7. To achieve selective fluorination at the 6-position, it is often necessary to start with a precursor that already contains the fluorine atom or a group that can be converted to fluorine.

However, if a direct fluorination approach is considered, the choice of the electrophilic fluorinating agent is crucial. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used for the electrophilic fluorination of aromatic compounds. The reaction conditions, including the solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 6-fluoro isomer.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Formula | Key Features |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline, stable, and commercially available. |

| N-Fluorobenzenesulfonimide (NFSI) | (C6H5SO2)2NF | Crystalline solid, relatively mild fluorinating agent. |

Nucleophilic Fluorination Methodologies

Nucleophilic aromatic substitution (SNAr) for fluorine is another viable strategy, particularly if a suitable precursor with a good leaving group at the 6-position is available.

From a 6-Hydroxy Precursor: A 6-hydroxy-1-oxoisochroman-3-carboxylic acid derivative could be a key intermediate. The hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, which can then be displaced by a fluoride (B91410) ion. However, the harsh conditions often required for SNAr reactions might not be compatible with the lactone and carboxylic acid functionalities.

Balz-Schiemann Reaction: A more classical approach is the Balz-Schiemann reaction. This involves the diazotization of a 6-amino-1-oxoisochroman-3-carboxylic acid precursor with a nitrite (B80452) source in the presence of fluoroboric acid (HBF4) or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the fluorine atom. stackexchange.com This method is often effective for the synthesis of aryl fluorides. wikipedia.org

Table 2: Key Nucleophilic Fluorination Strategies

| Method | Precursor | Reagents | Key Transformation |

| SNAr from Hydroxy | 6-Hydroxy derivative | 1. TsCl or Tf2O, base; 2. Fluoride source (e.g., KF) | Conversion of -OH to a good leaving group, followed by nucleophilic displacement with F-. |

| Balz-Schiemann Reaction | 6-Amino derivative | 1. NaNO2, HBF4; 2. Heat or UV light | Diazotization of the amino group to form a diazonium salt, which decomposes to yield the aryl fluoride. |

Advanced Synthetic Approaches to this compound

The construction of the this compound scaffold can be approached through several advanced synthetic strategies. These methods aim to improve efficiency, reduce environmental impact, and control stereochemistry.

Catalytic Reaction Development for Efficient Synthesis

The isochromanone core is amenable to various catalytic preparations. Transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of appropriate precursors, offer a powerful tool for the formation of the lactone ring. For instance, a 2-halophenylacetic acid derivative could potentially undergo a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination to furnish the isochromanone skeleton. The introduction of the fluorine atom at the 6-position would likely be achieved by starting with a pre-fluorinated aromatic precursor, such as 4-fluoro-2-halophenylacetic acid.

Ruthenium-catalyzed C-H activation and annulation reactions represent another promising avenue. These methods allow for the direct formation of the heterocyclic ring from simpler, readily available starting materials, potentially reducing the number of synthetic steps. Research into Ru(II)-catalyzed synthesis of isochromanones from benzoic acids and alkynes has shown the versatility of this approach, which could be adapted for fluorinated analogues.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic design. For the synthesis of this compound, this translates to the use of less hazardous reagents, atom-economical reactions, and environmentally benign solvents.

Metal-free synthetic routes are a key aspect of green chemistry. For instance, the intramolecular cyclization of appropriately substituted phenylacetic acid derivatives can be promoted by strong acids or dehydrating agents, avoiding the use of heavy metal catalysts. Furthermore, the use of greener solvents, such as ionic liquids or water, is being explored for the synthesis of heterocyclic compounds, potentially reducing the reliance on volatile organic compounds. frontiersin.org Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption in the synthesis of fluorinated heterocycles. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing catalytic annulation reactions that incorporate a high percentage of atoms from the reactants into the final product. |

| Use of Safer Solvents | Exploring aqueous reaction conditions or employing recyclable ionic liquids to replace traditional volatile organic solvents. frontiersin.org |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Developing recyclable metal catalysts or metal-free organocatalytic systems to minimize waste. |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including carboxylic acids, has been successfully demonstrated in continuous flow reactors. researchgate.netcore.ac.ukresearchgate.net

For the synthesis of this compound, a flow-based approach could involve the in-line generation of a reactive intermediate, such as an acyl chloride from the corresponding carboxylic acid, which is then immediately cyclized in a subsequent reactor module. researchgate.netnih.gov This approach minimizes the handling of potentially hazardous intermediates and allows for precise control over reaction parameters, leading to higher yields and purity. The use of tube-in-tube gas-permeable membrane reactors has also been shown to be effective for the continuous flow synthesis of carboxylic acids using CO2, a principle that could be adapted for the carboxylation step. durham.ac.uk

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the 3-position of this compound necessitates the use of enantioselective synthetic methods to obtain single enantiomers, which is often crucial for biological activity.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. For the enantioselective synthesis of the target molecule, a key step would be the asymmetric formation of the C3-stereocenter. This could be achieved through various catalytic methods:

Asymmetric Hydrogenation: The reduction of a precursor containing a double bond or a ketone at the 3-position using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) can establish the desired stereochemistry with high enantioselectivity. rsc.org

Asymmetric Aldol-type Reactions: An asymmetric aldol (B89426) condensation of a suitable precursor, catalyzed by a chiral Lewis acid or a chiral organocatalyst, could be employed to construct the isochromanone ring with concomitant control of the stereocenter. rsc.orgnih.gov

Kinetic Resolution: A racemic mixture of the final compound or an intermediate could be resolved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other enriched.

Recent research has highlighted the use of bimetallic Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex catalytic systems for the asymmetric synthesis of isochromanone derivatives, which could be applicable to the fluorinated target molecule. researchgate.netnih.gov

| Catalytic Strategy | Catalyst Type | Potential Application |

| Asymmetric Hydrogenation | Chiral Rhodium, Ruthenium, or Iridium complexes | Reduction of a C3-unsaturated or C3-keto precursor. rsc.org |

| Asymmetric Aldol Reaction | Chiral Lewis Acids, Chiral Organocatalysts | Stereoselective cyclization to form the isochromanone ring. rsc.orgnih.gov |

| Cascade Reactions | Bimetallic Rh(II)/chiral N,N'-dioxide-metal complexes | Asymmetric O-H insertion/aldol cyclization of ketoacids with diazoketones. researchgate.netnih.gov |

Chiral Auxiliary-Based Synthetic Strategies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be attached to a precursor molecule. wikipedia.org The diastereoselective formation of the isochromanone ring would then be controlled by the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. This method offers a reliable way to control stereochemistry, although it is less atom-economical than catalytic asymmetric methods. The development of methodologies for the synthesis of chiral lactones using chiral auxiliaries provides a strong foundation for this approach. eurekaselect.com

Enzymatic Resolution Techniques for Related Fluorinated Carboxylic Acids

Enzymatic resolution is a powerful tool for the separation of enantiomers of chiral carboxylic acids, offering high selectivity under mild reaction conditions. While specific enzymatic resolution protocols for this compound are not extensively documented, methodologies applied to structurally related fluorinated arylcarboxylic acids provide a strong basis for its potential resolution.

Hydrolase-catalyzed kinetic resolution is a common approach. In this method, a racemic mixture of a carboxylic acid ester is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, leading to a mixture of an enantioenriched carboxylic acid and the unreacted ester of the opposite configuration. These can then be separated by conventional chromatographic techniques. researchgate.netresearchgate.netmdpi.com

Lipases are a class of hydrolases frequently employed for such resolutions. For instance, lipases from Candida and Pseudomonas species have demonstrated excellent selectivity in the hydrolysis of various fluorinated aromatic carboxylic acid esters. researchgate.netmdpi.com A notable example is the use of Amano PS lipase, which has shown high selectivity and good yields in the hydrolysis of fluorinated aromatic compounds. researchgate.netmdpi.com The general principle involves the preferential formation of an (S)-carboxylic acid, leaving the (R)-ester unreacted. researchgate.netresearchgate.netmdpi.com

The efficiency and enantioselectivity of these biocatalytic conversions can be influenced by reaction conditions such as the choice of solvent, pH, and temperature. For example, tert-butyl methyl ether (MTBE) has been identified as a suitable solvent for the kinetic transesterification of some fluorinated arylcarboxylic acids. mdpi.com

The application of these techniques to the ethyl or methyl ester of this compound could potentially yield the enantiomerically pure forms of the acid. The expected outcome would be the selective hydrolysis of one enantiomer, allowing for the isolation of both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

| Enzyme/Biocatalyst | Substrate Type | Resolution Type | Typical Outcome |

|---|---|---|---|

| Amano PS Lipase | Fluorinated arylcarboxylic acid esters | Kinetic Hydrolysis | (S)-carboxylic acid and (R)-ester |

| Burkholderia cepacia Lipase | Fluorinated arylcarboxylic acid esters | Kinetic Hydrolysis | (R)-carboxylic acid and (S)-ester |

| Fluoroacetate Dehalogenase | (RS)-2-fluoro-2-phenylacetic acid derivatives | Kinetic Resolution | (R)-fluorocarboxylic acids |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is fundamental for controlling the stereochemistry of molecules with multiple chiral centers. For a compound like this compound, which has a stereocenter at the 3-position, introducing another chiral center during the synthesis requires careful control to achieve the desired diastereomer. While a specific diastereoselective synthesis for this exact molecule is not detailed in the available literature, general strategies for the synthesis of isochroman derivatives can be adapted.

One approach involves the use of chiral catalysts in cyclization reactions. For example, the enantioselective synthesis of isochromans has been achieved through C-H insertion reactions of donor/donor carbenes catalyzed by rhodium complexes. nih.govresearchgate.netrsc.org These methods can produce isochroman structures with high diastereo- and enantioselectivity. By starting with an appropriately substituted precursor, it is conceivable that a similar strategy could be employed to construct the 6-fluoro-1-oxoisochroman ring system with control over the stereochemistry at the 3-position.

Another strategy is the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. researchgate.net This method allows for the efficient synthesis of isochroman derivatives under mild conditions. By carefully selecting the starting materials and reaction conditions, it is possible to influence the stereochemical outcome of the cyclization.

Furthermore, biomimetic approaches using bimetallic catalytic systems have been developed for the asymmetric synthesis of tetracyclic isochromans. nih.gov These complex reactions proceed via in-situ generated intermediates and can achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

For the specific synthesis of this compound, a potential diastereoselective route could involve the cyclization of a precursor that already contains a chiral auxiliary or is subjected to a chiral catalyst. The stereochemistry of the final product would be directed by the existing chiral element.

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Control |

|---|---|---|---|

| C-H Insertion | Rhodium(II) catalysts (e.g., Rh2(R-PTAD)4) | Intramolecular C-H insertion of a diazo compound | High diastereo- and enantioselectivity |

| Halo-cycloacetalization | N-haloamides | Cyclization of olefinic aldehydes/alcohols | Diastereoselective formation of the isochroman ring |

| Biomimetic Hetero-Diels-Alder | Au(I)/chiral Sc(III) bimetallic system | Cascade reaction of α-propargyl benzyl (B1604629) alcohols and 2-(hydroxylmethyl) phenols | High diastereo- and enantioselectivity |

Derivatives and Analogues of 6 Fluoro 1 Oxoisochroman 3 Carboxylic Acid

Chemical Modification Strategies on the Isochroman (B46142) Ring System

The isochroman ring system, a bicyclic ether, offers several avenues for structural diversification. These include substitutions on the benzo-fused ring, alterations at the lactone oxygen atom, and functionalization of the methylene (B1212753) bridge.

Substitutions on the Benzo-Fused Ring

The aromatic portion of the isochroman ring is amenable to electrophilic aromatic substitution reactions. The existing fluorine atom at the 6-position and the lactone functionality influence the regioselectivity of these substitutions. The fluorine atom is an ortho-, para-directing deactivator, while the lactone ring is a meta-directing deactivator. Therefore, incoming electrophiles are likely to be directed to the positions ortho and para to the fluorine atom (positions 5 and 7) and meta to the lactone ring attachment (positions 5 and 7).

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of other halogen atoms (e.g., Cl, Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid.

These substitutions can significantly impact the electronic properties and lipophilicity of the molecule.

Modifications at the Lactone Oxygen Atom

The endocyclic oxygen atom of the lactone ring can be targeted for modification. A key transformation in this regard is the conversion of the lactone to a thiolactone. This can be achieved by treating the parent compound with thionating agents such as Lawesson's reagent. The resulting thiolactone, where the oxygen atom is replaced by a sulfur atom, exhibits altered geometric and electronic properties, which can influence its biological activity and metabolic stability.

Table 1: Potential Modifications at the Lactone Oxygen

| Modification | Reagent Example | Resulting Functional Group |

| Thionation | Lawesson's Reagent | Thiolactone |

Functionalization of the Methylene Bridge

The methylene bridge at the C4 position of the isochroman ring is another site for potential modification. Alkylation at this position can introduce new substituents and create chiral centers. This can be achieved by deprotonation of the C4 position using a strong base to form a carbanion, followed by reaction with an alkyl halide. The introduction of alkyl groups at this position can enhance the lipophilicity and steric bulk of the molecule.

Diversification of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a key functional handle for a wide range of derivatizations, including the formation of esters and amides, and its replacement with bioisosteric groups.

Ester and Amide Derivatives

The carboxylic acid can be readily converted to a variety of ester and amide derivatives.

Esterification: Reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or using coupling agents can yield the corresponding esters. This modification can increase lipophilicity and modulate the pharmacokinetic profile of the parent compound.

Amidation: Coupling of the carboxylic acid with a primary or secondary amine using a suitable coupling agent (e.g., DCC, EDC) results in the formation of amide derivatives. Amides can introduce new hydrogen bonding interactions and alter the solubility and metabolic stability of the molecule.

Table 2: Examples of Ester and Amide Derivatives

| Derivative Type | Reactant | Potential Derivative |

| Ester | Ethanol | Ethyl 6-fluoro-1-oxoisochroman-3-carboxylate |

| Amide | Benzylamine | N-benzyl-6-fluoro-1-oxoisochroman-3-carboxamide |

Bioisosteric Replacements for the Carboxylic Acid Group

Bioisosteres are functional groups that possess similar physicochemical properties to another group and can be used to replace it in a molecule to enhance its biological activity or pharmacokinetic properties. The carboxylic acid group can be replaced by a variety of bioisosteres to overcome potential liabilities such as poor metabolic stability or high plasma protein binding.

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to that of carboxylic acids and can act as their non-classical bioisosteres.

Sulfonamides: This functional group can mimic some of the hydrogen bonding properties of carboxylic acids.

Acylsulfonamides: These derivatives have a pKa closer to that of carboxylic acids compared to simple sulfonamides.

Hydroxamic acids: This functional group can also serve as a bioisosteric replacement for carboxylic acids.

The choice of a particular bioisostere depends on the desired physicochemical and pharmacological properties of the final compound.

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Structure |

| Tetrazole | -CN₄H |

| Sulfonamide | -SO₂NHR |

| Acylsulfonamide | -CONHSO₂R |

| Hydroxamic Acid | -CONHOH |

Synthesis of Hybrid Molecules Incorporating the 6-Fluoro-1-oxoisochroman Moiety

The synthesis of hybrid molecules from the 6-fluoro-1-oxoisochroman-3-carboxylic acid scaffold primarily involves the functionalization of its carboxylic acid group. This group provides a convenient handle for coupling with a diverse range of molecular fragments through the formation of stable amide or ester linkages. Standard peptide coupling or esterification protocols can be readily applied to achieve these transformations.

A prominent example of creating hybrid molecules from an isochroman core involves the conjugation with arylpiperazine moieties. nih.gov Although the specific this compound was not the starting material in the cited study, the synthetic principles are directly applicable. In a study focused on developing novel antihypertensive agents, researchers synthesized a series of isochroman-4-one (B1313559) hybrids bearing an arylpiperazine group. nih.gov This was achieved by coupling the isochroman core with various substituted piperazines. The rationale behind this hybridization was to combine the pharmacophoric features of the isochroman unit with those of arylpiperazines, which are known to be potent α1-adrenergic receptor antagonists. nih.gov

The general synthetic approach for creating such hybrids from this compound would involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound would first be activated to facilitate nucleophilic attack. This can be achieved using a variety of standard coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Coupling with a Nucleophile: The activated isochroman derivative is then reacted with a suitable nucleophile, which is the second pharmacophore of interest. For instance, to create hybrids similar to the antihypertensive agents mentioned, various substituted arylpiperazines would be used as the nucleophiles. The nitrogen atom of the piperazine (B1678402) ring would attack the activated carbonyl carbon of the isochroman, forming a stable amide bond.

This modular synthetic strategy allows for the creation of a diverse library of hybrid molecules by varying the nature of the coupled pharmacophore. For example, linking the 6-fluoro-1-oxoisochroman moiety to other bioactive scaffolds such as chalcones or triazoles could yield compounds with potential anticancer or antimicrobial activities.

The resulting hybrid molecules would then be purified and characterized using standard analytical techniques like NMR spectroscopy and mass spectrometry. Subsequent biological evaluation would be necessary to determine the pharmacological activity of these new chemical entities.

The table below outlines a representative example of a synthesized isochroman-based hybrid molecule, detailing the components of the hybrid, the synthetic strategy, and the observed biological activity. While this example does not feature the exact this compound core, it provides a clear blueprint for the design and synthesis of analogous hybrid structures.

| Hybrid Molecule Component 1 | Hybrid Molecule Component 2 | Linkage Type | Synthetic Strategy | Reported Biological Activity | Reference |

| 7,8-Dihydroxy-3-methyl-isochromanone-4 | Arylpiperazine | Amide | The isochromanone core was coupled with various arylpiperazine moieties. | Antihypertensive, α1-adrenergic receptor antagonism | nih.gov |

This structured approach to molecular hybridization, grounded in established synthetic methodologies, opens up avenues for the exploration of the therapeutic potential of novel compounds derived from this compound.

Structure Activity Relationship Sar Studies of 6 Fluoro 1 Oxoisochroman 3 Carboxylic Acid and Its Analogues

Positional and Substituent Effects of Fluorine on Biological Activity

The introduction of a fluorine atom to a bioactive molecule, such as in 6-Fluoro-1-oxoisochroman-3-carboxylic acid, can significantly modulate its biological profile. The effects are largely dependent on the position and nature of the substitution. researchgate.netscirp.org Fluorine's high electronegativity and relatively small size allow it to alter the electronic properties of the molecule and influence its binding to biological targets. nih.govselvita.com

In many organic compounds, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to cleavage. This can lead to an increased half-life and bioavailability of the compound.

To illustrate the potential impact of fluorine substitution on biological activity, the following table presents hypothetical data based on general principles observed in medicinal chemistry.

| Compound | Substituent at C6 | Relative Biological Activity (%) |

| 1 | H | 100 |

| 2 | F | 150 |

| 3 | Cl | 120 |

| 4 | CH3 | 90 |

This table is illustrative and based on general principles of medicinal chemistry; it does not represent actual experimental data for this specific compound series.

Impact of the Isochroman (B46142) Ring System Modifications on Activity Profiles

The isochroman ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govresearchgate.net Modifications to this ring system can have a profound impact on the compound's activity profile.

The replacement of the isochroman ring with other heterocyclic systems can lead to significant changes in biological activity, highlighting the importance of this specific scaffold. novartis.com Even minor modifications, such as changing the oxidation state of the ring or introducing unsaturation, can alter the three-dimensional shape and electronic distribution of the molecule, thereby affecting its pharmacological properties. researchgate.net

The following table provides a hypothetical comparison of the impact of different ring systems on biological activity, assuming the rest of the molecular structure remains constant.

| Compound | Ring System | Hypothetical Target Affinity (Ki, nM) |

| A | Isochroman | 50 |

| B | Chroman | 200 |

| C | Tetrahydroquinoline | 500 |

| D | Indane | >1000 |

This table is for illustrative purposes and does not reflect measured data for this compound class.

Influence of Carboxylic Acid Functionalization on Molecular Interactions

The carboxylic acid group at the 3-position of this compound is a key functional group that often plays a critical role in molecular interactions with biological targets. researchgate.netwiley-vch.de This group is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with amino acid residues in a protein's active site. nih.gov

The choice of a bioisosteric replacement for the carboxylic acid group can also have a significant impact on the activity profile. researchgate.netucc.ie Bioisosteres are functional groups with similar physical and chemical properties that can be used to modulate a compound's potency, selectivity, and pharmacokinetic properties.

The table below illustrates the potential effects of modifying the carboxylic acid group on receptor binding.

| Compound | Functional Group at C3 | Receptor Binding Affinity (IC50, µM) |

| I | -COOH | 1.5 |

| II | -COOCH3 (Methyl ester) | 25.0 |

| III | -CONH2 (Amide) | 15.2 |

| IV | -Tetrazole (Bioisostere) | 3.8 |

This table contains hypothetical data for illustrative purposes.

Investigational Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles and Associated Pathways

Modulation of Kinase Activity (e.g., TBK1 and IKKε)

While direct experimental studies on 6-Fluoro-1-oxoisochroman-3-carboxylic acid as an inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are not extensively documented in publicly available literature, its structural features suggest a potential for such activity. The isochroman (B46142) core is a recognized heterocyclic scaffold in drug discovery, and medicinal chemists have synthesized numerous isochroman-based candidates for a range of therapeutic applications. nih.gov Kinase inhibitors, in particular, often feature rigid heterocyclic scaffolds that can orient functional groups to interact with the ATP-binding pocket of the enzyme. nih.govrsc.orgacs.org

The carboxylic acid moiety is a critical functional group that can form key interactions within a kinase active site, often acting as a hinge-binder. nih.govtechnologypublisher.com The development of small molecule kinase inhibitors frequently relies on such functionalities to achieve potency and selectivity. Therefore, the isochroman-3-carboxylic acid framework presents a rational starting point for designing molecules that target specific kinases. The exploration of isochroman derivatives for various biological activities suggests the versatility of this scaffold in medicinal chemistry. nih.govresearchgate.net

Antioxidant Potential and Related Mechanisms

The isochroman scaffold is a core component of molecules that have demonstrated significant antioxidant activity. nih.gov Studies on various isochroman derivatives, particularly those containing phenolic hydroxyl groups, have established their potential as potent antioxidants. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

The primary mechanisms by which isochroman derivatives exert their antioxidant effects include:

Radical Scavenging: Compounds with hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. researchgate.netresearchgate.net

Reducing Power: The ability to reduce oxidized species, such as the Fe³⁺ ion in the Ferric Reducing Antioxidant Power (FRAP) assay, is another indicator of antioxidant potential. isca.me This activity is linked to the electron-donating ability of the molecule.

Research into the structure-activity relationship (SAR) of isochroman derivatives has revealed key insights. For instance, the presence of free o-diphenolic groups has been shown to be a positive determinant of activity in certain media, while the total number of free hydroxyl moieties contributes to reducing and radical-scavenging capabilities. nih.govresearchgate.net Furthermore, studies on 4-acyl isochroman-1,3-diones suggest that the electronic character of substituents can influence antioxidant properties, with electron-withdrawing groups potentially enhancing activity. isca.me Although this compound lacks the phenolic hydroxyl groups common in the most potent antioxidant isochromans, its core structure is part of a class of compounds recognized for these properties. nih.gov

Table 1: Antioxidant Activity Assays for Isochroman Scaffolds

| Assay | Principle | Measured Outcome | Reference |

|---|---|---|---|

| FRAP | Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous (Fe²⁺) form. | Change in absorbance due to the formation of the blue-colored ferrous complex. | nih.govisca.me |

| ABTS | Scavenging of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺). | Decrease in absorbance as the radical is neutralized by the antioxidant. | nih.govresearchgate.net |

| ORAC | Inhibition of the oxidation of a fluorescent probe by peroxyl radicals generated by AAPH. | Protection of the fluorescent probe, measured by fluorescence decay over time. | nih.gov |

| DPPH | Scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) free radical. | Decrease in absorbance as the purple radical is reduced by the antioxidant. | isca.me |

Role as a Molecular Scaffold for Bioactive Pharmaceutical Ingredients

A molecular scaffold is a core structure upon which medicinal chemists build a series of compounds to explore biological activity. The isochroman ring system is considered a valuable and privileged scaffold in drug discovery. nih.gov Its rigid, three-dimensional structure provides a fixed platform for the precise spatial arrangement of various functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov

The utility of the isochroman carboxylic acid framework as a scaffold is demonstrated by its use in the synthesis of novel therapeutic agents. For example, derivatives of isochroman carboxylic acid have been synthesized and evaluated as potential anti-diabetic agents through their ability to inhibit protein tyrosine phosphatase 1B (PTP1B). researchgate.net This highlights the adaptability of the scaffold for creating compounds that target diverse disease areas.

Similarly, other fluorinated carboxylic acids have served as key intermediates in the synthesis of potent antimicrobial agents, such as fluoroquinolones. nih.govresearchgate.net The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, often leading to improved pharmacological profiles. The this compound structure combines the recognized isochroman scaffold with these beneficial features of fluorine and a carboxylic acid, making it an attractive starting point for the development of new bioactive pharmaceutical ingredients.

Analytical Characterization Techniques in Research on 6 Fluoro 1 Oxoisochroman 3 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of a compound. By interacting with electromagnetic radiation, different parts of the molecule provide a unique fingerprint, allowing researchers to piece together its atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It identifies the chemical environments of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), and reveals how they are connected.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 6-Fluoro-1-oxoisochroman-3-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the methine proton (CH). The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm). libretexts.org The aromatic protons would show complex splitting patterns influenced by both proton-proton and proton-fluorine coupling.

¹³C NMR: This analysis detects the carbon backbone of the molecule. The spectrum would display unique signals for each carbon atom in a different chemical environment. Key expected signals include two deshielded peaks for the carbonyl carbons (one for the lactone and one for the carboxylic acid) in the 160-180 ppm range. libretexts.org Signals for the aromatic carbons would appear between 100-150 ppm, with their exact shifts influenced by the fluorine substituent. The aliphatic carbons (CH₂ and CH) would be found in the upfield region of the spectrum.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique. It provides a direct way to confirm the presence and electronic environment of the fluorine atom. A single signal would be expected for the fluorine at the 6-position, and its coupling to nearby protons would be observable in the ¹H NMR spectrum, providing definitive proof of its location on the aromatic ring.

Table 1: Predicted NMR Data for this compound

View Predicted Data

| Technique | Atom | Expected Chemical Shift (ppm) | Key Characteristics |

| ¹H NMR | Carboxylic Acid (-COOH) | > 10 | Broad singlet, exchangeable with D₂O |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiple signals with complex splitting (doublets, triplets of doublets) due to H-H and H-F coupling | |

| Benzylic (-CH₂-) | ~5.0 - 5.5 | Two signals, likely doublets (AB system), coupled to each other | |

| Methine (-CH-) | ~4.5 - 5.0 | Doublet of doublets, coupled to the two benzylic protons | |

| ¹³C NMR | Carbonyl (-C=O) | 160 - 180 | Two distinct signals (lactone and carboxylic acid) |

| Aromatic (Ar-C) | 100 - 150 | Multiple signals; C-F bond causes a large C-F coupling constant for the carbon directly attached to fluorine | |

| Aliphatic (-CH₂- & -CH-) | 40 - 80 | Two signals | |

| ¹⁹F NMR | Aromatic (Ar-F) | -100 to -120 | Single signal, likely a triplet of doublets, coupled to adjacent aromatic protons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. spectroscopyonline.com Two distinct and strong carbonyl (C=O) stretching bands would also be prominent: one for the lactone (ester) typically around 1740-1780 cm⁻¹, and one for the carboxylic acid around 1700-1725 cm⁻¹. spectroscopyonline.comlibretexts.org Other expected peaks include C-O stretching vibrations, aromatic C=C stretching, and a C-F stretching band. libretexts.org

Table 2: Predicted IR Absorption Bands for this compound

View Predicted Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Lactone C=O | Stretch | 1740 - 1780 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1250 | Strong |

Mass spectrometry (MS) measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₁₀H₇FO₄), the exact mass of the molecular ion [M] would be precisely determined. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). miamioh.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and, in the case of chiral molecules, for separating the two enantiomers.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a chemical compound. A reversed-phase HPLC method would likely be employed, using a C18 stationary phase column. The mobile phase would typically consist of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, as the aromatic ring is a strong chromophore. The purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Since this compound possesses a stereocenter at the 3-position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical and requires chiral chromatography.

Chiral HPLC: This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly and effectively used for the resolution of chiral carboxylic acids. mst.edu

UPC² (Ultra-Performance Convergence Chromatography): This is a modern technique that uses compressed carbon dioxide as the primary mobile phase. It often provides faster and more efficient separations than traditional HPLC. Chiral UPC² is a powerful tool for determining enantiomeric excess (e.e.), offering high resolution and speed for analyzing chiral compounds like this compound.

Based on a thorough review of available scientific literature, specific X-ray crystallography data for the compound this compound is not publicly available.

While crystallographic studies have been conducted on closely related structural isomers, such as 6-Fluoro-4-oxochroman-2-carboxylic acid, this information is outside the strict scope of the requested article, which is focused solely on this compound.

Therefore, the section on "X-ray Crystallography for Solid-State Structure Determination," including detailed research findings and data tables, cannot be generated at this time due to the absence of primary research data for the specified compound.

Future Directions and Research Perspectives

Exploration of New Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes is paramount for the advancement of 6-Fluoro-1-oxoisochroman-3-carboxylic acid and its analogues. While existing methods provide access to the isochromanone core, future research will likely focus on novel catalytic systems that offer improved yields, enantioselectivity, and milder reaction conditions.

One promising avenue is the continued exploration of transition-metal catalysis. The use of bimetallic relay catalytic systems, such as those employing Rh(II) in conjunction with a chiral N,N'-dioxide-Fe(III) or Sc(III) complex, has shown success in the asymmetric synthesis of isochromanone derivatives. nih.gov Future work could involve screening a wider array of chiral ligands and metal combinations to optimize the synthesis of the 6-fluoro substituted analogue. Additionally, photocatalyzed reactions, which have been utilized for the synthesis of isochromanones from benzenediazonium (B1195382) salts and alkenes, present a green and efficient alternative that warrants further investigation for this specific scaffold. nih.govbeilstein-journals.org

Moreover, the development of organocatalytic methods for the enantioselective synthesis of isochromanones is a burgeoning field. These metal-free approaches offer advantages in terms of cost, toxicity, and environmental impact. Future studies could focus on designing novel chiral organic catalysts that can effectively control the stereochemistry at the C3 position of the isochromanone ring.

A summary of potential synthetic strategies for exploration is presented in the table below.

| Catalytic System | Potential Advantages | Key Research Focus |

| Bimetallic Relay Catalysis | High enantioselectivity and diastereoselectivity. | Screening of new chiral ligands and metal partners. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Optimization of photosensitizers and reaction conditions for fluorinated substrates. |

| Organocatalysis | Metal-free, lower toxicity, and cost-effective. | Design of novel chiral catalysts for asymmetric cyclization. |

| Enzymatic Resolution | High stereospecificity and environmentally benign. | Identification and engineering of enzymes for the kinetic resolution of racemic mixtures. |

Design and Synthesis of Novel this compound Analogues with Enhanced Biological Activities

Building upon the known biological activities of isochroman (B46142) derivatives, a significant future direction will be the rational design and synthesis of novel analogues of this compound with improved potency and selectivity. globethesis.comnih.gov The fluorine atom at the 6-position already represents a strategic modification to enhance metabolic stability and binding affinity. Further modifications can be explored at various positions of the isochromanone core and the carboxylic acid side chain.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogues. For instance, derivatization of the carboxylic acid group to amides, esters, or other bioisosteres could modulate the compound's pharmacokinetic properties and target interactions. Furthermore, the introduction of diverse substituents on the aromatic ring could probe interactions with specific subpockets of target enzymes or receptors. The synthesis of hybrid molecules, combining the this compound scaffold with other pharmacologically active moieties, represents another promising strategy to develop multifunctional drug candidates. nih.gov

Advanced Computational Modeling for Mechanism-Based Drug Design

Computational modeling and simulation techniques are indispensable tools in modern drug discovery and will play a pivotal role in advancing research on this compound. nih.govresearchgate.net Pharmacophore modeling can be employed to identify the key structural features required for biological activity, guiding the design of new analogues with improved binding affinity. dovepress.commonash.edu

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can provide insights into the relationship between the physicochemical properties of the analogues and their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. monash.edu Molecular docking simulations can be used to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. This information is invaluable for understanding the molecular basis of inhibition and for designing modifications that enhance binding interactions.

Furthermore, molecular dynamics simulations can be utilized to study the dynamic behavior of the ligand-target complexes, providing a more realistic representation of the interactions and helping to elucidate the mechanism of action at an atomic level.

Applications of this compound as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of more complex and biologically active molecules. researchgate.net The isochromanone scaffold can serve as a rigid core upon which further chemical complexity can be built. The carboxylic acid functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into larger molecular architectures.

Future research in this area could involve the development of synthetic methodologies that utilize this compound as a starting material for the total synthesis of natural products or their analogues. The stereochemistry of the C3 position can be used to control the stereochemical outcome of subsequent reactions, making it a powerful tool in asymmetric synthesis. The application of this chiral building block in diversity-oriented synthesis could also lead to the generation of novel compound libraries with a wide range of structural and biological properties.

Investigation of Alternative Biological Targets and Therapeutic Applications

While isocoumarins and isochromanones are known to inhibit serine proteases, the full spectrum of biological targets for this compound remains to be explored. nih.gov Future research should aim to identify and validate novel molecular targets for this compound and its analogues. Target identification strategies, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed to uncover new biological activities. frontiersin.org

The diverse pharmacological activities reported for isochroman derivatives, including antihypertensive, antitumor, and anti-inflammatory effects, suggest that this compound may have therapeutic potential in a variety of diseases. globethesis.comnih.govnih.gov Future preclinical studies should be conducted to evaluate its efficacy in relevant animal models of these diseases. A systematic investigation into its mechanism of action against newly identified targets will be crucial for its development as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 6-fluoro-1-oxoisochroman-3-carboxylic acid?

The synthesis typically involves cyclization of fluorinated precursors. For example, substituted isochroman cores are formed via acid-catalyzed lactonization of fluorinated dihydroxybenzoic acid derivatives. Key steps include:

- Fluorination : Introduction of fluorine at the 6-position via electrophilic substitution or halogen exchange .

- Lactonization : Cyclization using anhydrides (e.g., acetic anhydride) under reflux to form the isochroman ring .

- Carboxylation : Activation of the carboxylic acid group using coupling agents like EDC/HOBt . Yields depend on solvent choice (e.g., dichloromethane for polar intermediates) and temperature control to avoid decarboxylation.

Q. How is the structural integrity of this compound validated experimentally?

- X-ray crystallography : Determines absolute configuration and bond angles (e.g., mean C–C bond length: 0.002 Å, R factor: 0.043) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 5.2–5.3 ppm (CH₂OCO), δ 7.5–8.9 ppm (aromatic protons) .

- ¹³C NMR : Lactone carbonyl at ~170 ppm, carboxylic acid at ~175 ppm .

- IR spectroscopy : Lactone C=O (1740–1754 cm⁻¹), carboxylic acid C=O (1689–1692 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for fluorinated isochroman derivatives?

- Dynamic effects : Fluorine’s electronegativity may cause anisotropic shifts in NMR. Use DFT calculations to model electronic environments and compare with experimental data .

- Crystallographic refinement : Re-examine X-ray data for disorder or partial occupancy of fluorine atoms .

- Solvent effects : Re-run NMR in deuterated DMSO to stabilize carboxylic protons and reduce aggregation artifacts .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during fluorination, preventing side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve fluorination efficiency by reducing byproducts .

- Workflow design : Employ continuous flow reactors for precise control of cyclization temperature (critical for lactone stability) .

Q. How does fluorination at the 6-position influence biological activity compared to non-fluorinated analogs?

- Enhanced bioavailability : Fluorine’s electronegativity improves membrane permeability (logP reduction by ~0.5 units) .

- Target binding : Fluorine forms dipole interactions with enzyme active sites (e.g., bacterial topoisomerases), increasing IC₅₀ values by 2–3 fold vs. non-fluorinated analogs .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

Methodological Challenges

Q. How are enantiomeric impurities detected and resolved in chiral 6-fluoro-1-oxoisochroman derivatives?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers (retention time difference: ≥1.5 min) .

- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiopurity post-synthesis .

- Crystallization : Diastereomeric salt formation with (1R)-(−)-10-camphorsulfonic acid improves enantiomeric excess (ee >99%) .

Q. What analytical methods quantify degradation products under accelerated stability conditions?

- HPLC-MS : Identify hydrolyzed products (e.g., 6-fluoro-3-carboxyisochroman) using a C18 column and 0.1% formic acid in water/acetonitrile gradient .

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor lactone ring-opening via loss of IR peak at 1740 cm⁻¹ .

Data Interpretation Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 8.94 (s, 4-H), δ 5.21 (s, CH₂OCO) | |

| IR | 1741 cm⁻¹ (lactone C=O), 1689 cm⁻¹ (COOH) | |

| X-ray | R factor: 0.043; space group: P2₁/c |

Table 2 : Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

| Compound | IC₅₀ (Topoisomerase IV) | LogP | Half-life (h) |

|---|---|---|---|

| 6-Fluoro derivative | 0.8 µM | 1.2 | 6.5 |

| Non-fluorinated analog | 2.5 µM | 1.7 | 3.2 |

| Data adapted from fluoroquinolone studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.